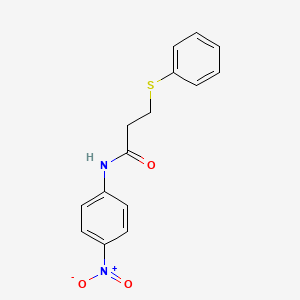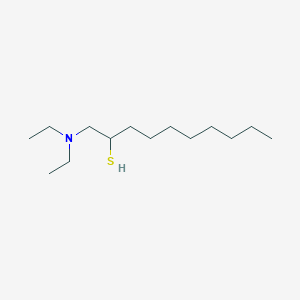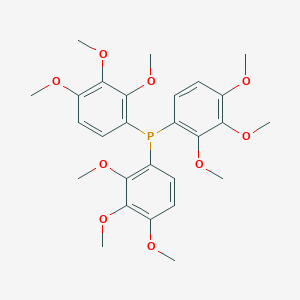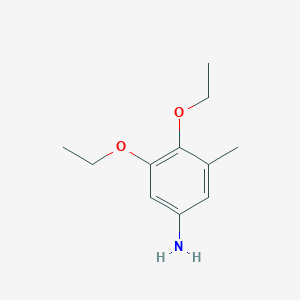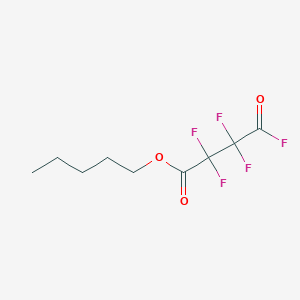![molecular formula C8H13O5- B14360830 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate CAS No. 95271-54-8](/img/structure/B14360830.png)
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is an organic compound with a complex structure that includes both hydroxy and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate can be achieved through several methods. One common approach involves the reaction of 3-hydroxybutan-2-one with a suitable esterifying agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification and purification to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The hydroxy and oxo groups play a crucial role in these interactions, facilitating binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutan-2-one: A structurally similar compound with a hydroxy group at position 4.
3-Hydroxybutan-2-one: Another similar compound with a hydroxy group at position 3.
Uniqueness
4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
95271-54-8 |
|---|---|
Molecular Formula |
C8H13O5- |
Molecular Weight |
189.19 g/mol |
IUPAC Name |
4-(3-hydroxybutan-2-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-5(9)6(2)13-8(12)4-3-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/p-1 |
InChI Key |
WVMURRCWDZPUCY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C)OC(=O)CCC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)

![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
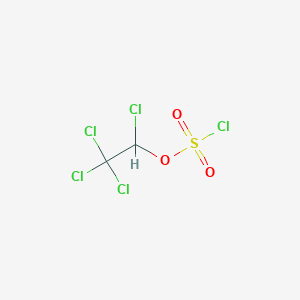
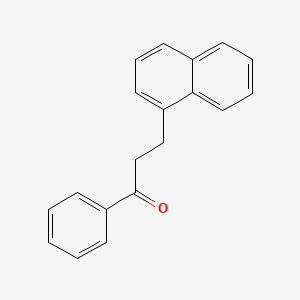

![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)

![2-(Cyclohex-1-en-1-yl)-N-[2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B14360827.png)
